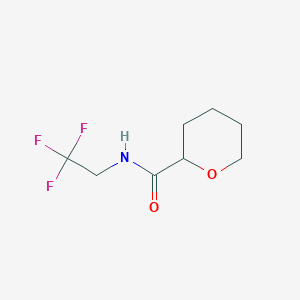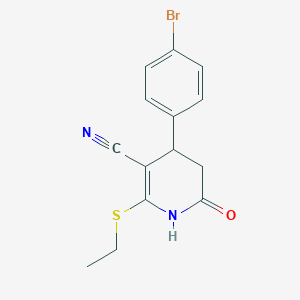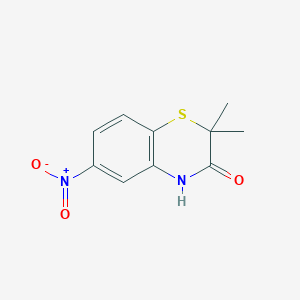![molecular formula C11H14FNO B2897367 [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol CAS No. 1781009-29-7](/img/structure/B2897367.png)
[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . This compound also contains a fluorophenyl group, which contributes to its unique properties .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, like “this compound”, can be achieved through various strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a fluorophenyl group . The InChI code for this compound is1S/C11H14FNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2 .
Applications De Recherche Scientifique
Theoretical Studies
- Density Functional Theory (DFT) Applications: A theoretical study using DFT was conducted on similar compounds, highlighting the use of frontier orbital gap and molecular electrostatic potential maps to understand active sites of molecules (Trivedi, 2017).
Synthesis and Structural Analysis
- Synthesis and Crystal Structure: Compounds with structural similarities to [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol were synthesized, and their structures were confirmed by various spectroscopic methods. These studies also involved density functional theory for molecular structure analysis (Huang et al., 2021).
Applications in Organic Chemistry
- Catalysis and Synthesis: Studies have shown the use of related compounds in the synthesis of chiral compounds, indicating potential applications in organic synthesis and catalysis (Niu et al., 2010).
Solvent Dynamics and Membrane Studies
- Impact on Lipid Dynamics: Research involving methanol, a related solvent, has shown significant effects on lipid dynamics, which could be relevant for understanding the interaction of similar compounds with biological membranes (Nguyen et al., 2019).
Chemoselective Reactions
- Enantioselective Reactions: Derivatives of prolinol, similar in structure to this compound, have been used as ligands for enantioselective reactions, demonstrating potential in chemoselective synthesis (Munck et al., 2017).
Fluorescence and Sensing Applications
- Fluorescent Chemosensors: Pyrrolidine-based compounds have been used in the development of fluorescent chemosensors, indicating potential applications in sensing and molecular recognition (Maity & Govindaraju, 2010).
Mécanisme D'action
Target of Action
The primary targets of [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol are currently unknown. The compound is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Propriétés
IUPAC Name |
[3-(3-fluorophenyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLAHVJAVCGENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781009-29-7 |
Source


|
| Record name | [3-(3-fluorophenyl)pyrrolidin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2897286.png)
![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897289.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide](/img/structure/B2897294.png)
![9-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2897295.png)
![Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2897297.png)




![benzyl 6'-amino-5'-cyano-3'-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2897304.png)
![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride](/img/structure/B2897305.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide](/img/structure/B2897307.png)
